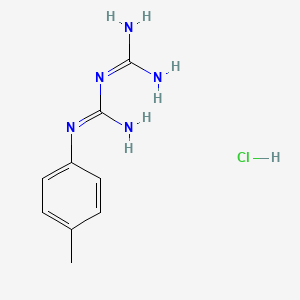
2,5-Bis(trifluoromethyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2,5-Bis(trifluoromethyl)benzyl alcohol, is a benzyl alcohol derivative characterized by the presence of two trifluoromethyl groups attached to the benzene ring. This structural motif is known for its influence on the physical and chemical properties of the molecule, such as enhancing its thermal stability and modifying its reactivity .
Synthesis Analysis
The synthesis of related trifluoromethylated compounds often involves direct nucleophilic trifluoromethylation of corresponding precursors. For instance, trifluoromethylated alcohols have been prepared by reacting diketo compounds with (trifluoromethyl)trimethylsilane . Another approach for synthesizing trifluoromethylated aromatic compounds includes the treatment of benzene derivatives with reagents like N,N'-dibromo-5,5-dimethylhydantoin in acidic media .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be complex, with the potential for various inter- and intra-molecular interactions due to the presence of the trifluoromethyl groups. Single-crystal X-ray diffraction studies have been used to confirm the structures of such compounds, revealing the presence of hydrogen bonding and the influence of fluorinated substituents on crystal packing .
Chemical Reactions Analysis
Trifluoromethylated benzyl alcohols can participate in a range of chemical reactions. For example, they can be used to prepare benzylic triflates, which can then initiate living polymerization reactions . Additionally, benzyl alcohols can react with alcohols to form ethers or undergo oxidation to yield carbonyl compounds .
Physical and Chemical Properties Analysis
The introduction of trifluoromethyl groups to a benzyl alcohol significantly alters its physical and chemical properties. These compounds tend to be thermally stable but can be photochemically sensitive . The presence of the trifluoromethyl group also affects the solubility and reactivity of the molecule, making it a versatile intermediate in organic synthesis .
Aplicaciones Científicas De Investigación
Organic Synthesis and Functionalization
Research has shown various methods for the functionalization of benzene derivatives, including the synthesis of bis(trifluoromethyl)benzyl alcohol and its derivatives. These compounds serve as key intermediates in the synthesis of complex molecules. For example, 1,3-bis(trifluoromethyl)benzene was selectively metalated and subsequently converted into various derivatives including 2,6-bis(trifluoromethyl)benzyl alcohol through a series of reactions demonstrating the utility of such compounds in organic synthesis (Dmowski & Piasecka-Maciejewska, 1998).
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, the introduction of trifluoromethyl groups into polymeric materials has been explored to modify their properties. For instance, the synthesis of novel fluorinated poly(ether imides) incorporating bis(trifluoromethyl)benzyl derivatives has been reported, highlighting the importance of these compounds in creating materials with low water absorption, low dielectric constants, and high thermal stability. This research underscores the impact of trifluoromethylated benzyl alcohols on the development of advanced materials with desirable properties (Banerjee, Madhra, & Kute, 2004).
Biocatalysis and Green Chemistry
The exploration of biocatalytic approaches for the synthesis of chiral intermediates showcases the application of 2,5-Bis(trifluoromethyl)benzyl alcohol in green chemistry. A notable example is the discovery of an NADPH-dependent short-chain dehydrogenase from Burkholderia cenocepacia, which demonstrated excellent anti-Prelog’s stereoselectivity in reducing 3,5-bis(trifluoromethyl) acetophenone to (R)-3,5-bis(trifluoromethyl)phenyl ethanol, a key chiral intermediate for the synthesis of significant pharmaceutical compounds. This study highlights the potential of utilizing biocatalysts for the efficient and environmentally friendly synthesis of aromatic chiral alcohols (Yu, Li, Lu, & Zheng, 2018).
Propiedades
IUPAC Name |
[2,5-bis(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16/h1-3,16H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJMDKFBPFFXPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372262 |
Source


|
| Record name | [2,5-Bis(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302911-97-3 |
Source


|
| Record name | [2,5-Bis(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 302911-97-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














